molecular formula C10H9BrN2 B8622057 6-Bromo-N-methyl-3-isoquinolinamine CAS No. 1374258-46-4

6-Bromo-N-methyl-3-isoquinolinamine

Cat. No. B8622057
M. Wt: 237.10 g/mol
InChI Key: BZJLCRDLJFMJAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-N-methyl-3-isoquinolinamine is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-N-methyl-3-isoquinolinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-N-methyl-3-isoquinolinamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1374258-46-4

Product Name

6-Bromo-N-methyl-3-isoquinolinamine

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

6-bromo-N-methylisoquinolin-3-amine

InChI

InChI=1S/C10H9BrN2/c1-12-10-5-8-4-9(11)3-2-7(8)6-13-10/h2-6H,1H3,(H,12,13)

InChI Key

BZJLCRDLJFMJAF-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C2C=CC(=CC2=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-bromoisoquinolin-3-amine (50.0 mg, 2.6 mmol) in N,N-dimethylformamide (10 mL) was added N,N-dimethylformamide dimethylacetal (2 mL). The reaction vessel was sealed and heated in a Biotage Smith Synthesizer microwave to 110° C. for 20 minutes. Sodium triacetoxyborohydride (59 mg, 0.28 mmol) was then added to the reaction mixture. The vial was resealed and heated again to 110° C. on a Biotage Smith Synthesizer microwave for 10 minutes. The reaction was concentrated. The residue was dissolved in ethyl acetate (50 mL) and washed with brine (2×20 mL). The organics were dried over sodium sulfate, filtered, and concentrated. Purification by flash column chromatography gave the title compound (23 mg, 43%) as a white solid. 1H NMR (400 MHz, CDCl3, δ): 8.76 (s, 1H), 7.74 (s, 1H), 7.61 (d, 1H), 7.28 (d, 1H), 6.40 (s, 1H), 5.09-5.07 (m, 1H), 2.97 (s, 3H).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
59 mg
Type
reactant
Reaction Step Two
Yield
43%

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